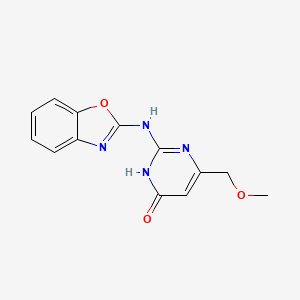

2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)pyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylamino)-4-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-19-7-8-6-11(18)16-12(14-8)17-13-15-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCQRYZQZNPWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)pyrimidin-4(1H)-one typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.

Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with a guanidine derivative.

Coupling Reaction: The benzoxazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group of the benzoxazole reacts with a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions could target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzoxazole or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted benzoxazole and pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including the compound in focus, exhibit significant antimicrobial properties. A study synthesized various benzoxazole analogues and evaluated their in vitro antibacterial activity against several pathogens:

- Tested Bacteria :

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

- Salmonella typhi

The compounds showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ofloxacin and fluconazole, suggesting their effectiveness as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Notably, the human colorectal carcinoma (HCT116) cell line was used to assess its cytotoxic effects. The compound demonstrated promising results with an IC50 value indicating effective inhibition of cancer cell proliferation:

- IC50 Values :

Case Studies and Research Findings

Several studies have documented the biological efficacy of benzoxazole derivatives:

- Antimicrobial Evaluation : A series of benzoxazole compounds were synthesized and tested against Gram-positive and Gram-negative bacteria, showing MIC values that indicate strong antibacterial activity .

- Anticancer Studies : In vitro studies highlighted the anticancer efficacy of certain derivatives against HCT116 cells, with some compounds demonstrating IC50 values lower than standard drugs .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the benzoxazole ring significantly enhance both antimicrobial and anticancer activities. For instance, electron-withdrawing groups were found to improve efficacy against cancer cells .

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)pyrimidin-4(1H)-one would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these targets and the biological processes they regulate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one (CAS 86328-33-8)

- Structure : Differs by a methyl group at position 6 instead of methoxymethyl.

- Molecular Weight : 242.237 g/mol; LogP : 2.45 .

- Key Difference : The methyl group increases hydrophobicity (higher LogP) compared to the methoxymethyl group, which introduces an oxygen atom for hydrogen bonding.

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 68087-13-8)

- Structure : Shares the methoxymethyl group at position 6 but has a methylthio group at position 2.

- Key Difference: The methylthio group (S-CH₃) is more lipophilic than the benzoxazole-amino substituent, leading to higher membrane permeability but lower solubility .

Core Structure Variations

6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

- Structure: Thienopyrimidinone core fused with a thiophene ring and a benzoxazole group.

- Synthesis : Alkylated in dimethylformamide (DMF) with potassium carbonate .

Nitro-Substituted Pyrimidinones (e.g., Compounds 2b and 2c from )

- Examples: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b): m/z 383.0814; m.p. 218–220°C. 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2c): m/z 397.0971; m.p. 222–225°C .

Chloroaryl-Substituted Pyrimidinones (e.g., 6-(3-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one)

- Structure : Chlorophenyl group at position 6; methylthio at position 2.

- Key Difference : The electron-withdrawing chlorine atom may enhance stability and intermolecular interactions (e.g., halogen bonding) in target binding .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)pyrimidin-4(1H)-one represents a class of benzoxazole derivatives known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure is characterized by the presence of a benzoxazole moiety and a pyrimidinone ring, which are known to contribute to its biological properties.

Antimicrobial Activity

Benzoxazole derivatives have shown significant antimicrobial properties against various pathogens. The compound in focus has demonstrated:

- Antibacterial Activity : Research indicates that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 25 to 50 mg/L .

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

- Antifungal Activity : In addition to antibacterial properties, this compound also shows antifungal activity. Studies have indicated that it can inhibit the growth of Candida albicans with an MIC of approximately 40 mg/L .

Antiviral Activity

The antiviral potential of benzoxazole derivatives has also been explored. The compound exhibited protective activity against Tobacco Mosaic Virus (TMV), with inhibition rates reaching up to 54.41% at certain concentrations .

| Virus | Inhibition Rate (%) |

|---|---|

| Tobacco Mosaic Virus | 54.41 |

| Cucumber Mosaic Virus | 46.3 |

The proposed mechanism of action for This compound involves:

- Enzyme Inhibition : The compound likely inhibits specific enzymes critical for microbial growth, thereby disrupting cellular processes essential for survival .

- Gene Expression Modulation : It has been suggested that this compound may up-regulate genes involved in oxidative phosphorylation, which can further inhibit bacterial reproduction .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines:

- The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (A549) with IC50 values in the low micromolar range .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| MDA-MB-231 | 7 |

| A549 | 10 |

Case Studies

Several case studies have documented the efficacy of benzoxazole derivatives in preclinical settings:

- Study on Antibacterial Efficacy : A study assessed the antibacterial activity of various benzoxazole derivatives, including our compound, showing promising results against Xanthomonas oryzae with an inhibition rate of 52.4% at a concentration of 100 mg/L .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the anticancer properties, revealing that the compound significantly reduced cell viability in multiple cancer cell lines compared to control groups .

Q & A

Q. What are optimal synthetic routes for 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)pyrimidin-4(1H)-one, and how can reaction yields be improved?

Answer: Synthesis typically involves multi-step protocols with nucleophilic substitution, cyclization, or cross-coupling reactions. For example, analogous pyrimidinone derivatives are synthesized via:

- Pd-catalyzed C–N cross-coupling for introducing benzoxazole substituents, using Pd(OAc)₂/XPhos as catalysts in refluxing toluene .

- Reductive amination for coupling benzoxazole amines to pyrimidinone scaffolds, with purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate products .

To improve yields: - Optimize stoichiometry (e.g., 1.2–2.0 equivalents of benzoxazole derivatives).

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Screen catalysts (e.g., Pd vs. Cu for heterocyclic coupling) .

Q. How can structural characterization of this compound be rigorously validated?

Answer: Employ a combination of:

- NMR spectroscopy : Confirm regiochemistry via ^1H NMR coupling patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, pyrimidinone NH at δ 10–12 ppm) .

- LC-MS/HPLC : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated using HRMS) .

- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism (if crystalline) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxymethyl vs. methylthio) influence the compound’s reactivity in cyclization reactions?

Answer:

- Methoxymethyl groups act as electron-donating substituents, stabilizing intermediates in cyclization via resonance. This can favor 5-exo or 6-endo ring closures depending on steric and electronic environments .

- Comparative studies with methylthio analogs (e.g., 2-(methylthio)pyrimidin-4(1H)-one derivatives) show slower reaction kinetics due to sulfur’s lower electronegativity, requiring harsher conditions (e.g., 180°C vs. 100°C for methoxymethyl) .

Methodology : Use DFT calculations to map transition states and substituent effects on activation barriers .

Q. What strategies resolve contradictions in biological activity data for pyrimidinone derivatives?

Answer:

- Dose-response profiling : Test compound libraries across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic stability assays : Rule out false positives/negatives due to rapid degradation (e.g., microsomal incubation with NADPH).

- Off-target screening : Use kinase/GPCR panels to identify promiscuous binding.

Example : Low purity (<90%) in early batches (e.g., 55% in crude products ) may skew bioactivity; repurify via preparative HPLC before retesting .

Q. How can computational methods predict the compound’s solubility and bioavailability for in vivo studies?

Answer:

- QSAR models : Train algorithms on logP, polar surface area, and hydrogen-bonding descriptors from analogs (e.g., 6-arylpyrimidin-4-ones ).

- Molecular dynamics simulations : Simulate solvation free energy in water/octanol to estimate logD (pH 7.4).

- Caco-2 permeability assays : Validate predictions experimentally using monolayer transepithelial resistance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrimidinone derivatives?

Answer:

- Reproduce conditions : Ensure exact replication of solvent (e.g., DMF vs. THF), catalyst loading, and reaction time (e.g., 25 hrs vs. 48 hrs ).

- Characterize intermediates : Use LC-MS to identify side products (e.g., dehalogenation in Pd-catalyzed steps ).

- Statistical analysis : Perform triplicate runs to quantify variability (±5–15% common in heterocyclic synthesis ).

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s enzyme inhibition activity?

Answer:

- Positive controls : Use known inhibitors (e.g., staurosporine for kinases).

- Negative controls : Include vehicle-only (DMSO) and scrambled analogs (e.g., pyrimidinones lacking benzoxazole groups).

- Counter-screens : Test against related enzymes (e.g., M1 vs. M4 muscarinic receptors ) to confirm selectivity.

Q. How can regioselectivity in functionalization (e.g., C-2 vs. C-6 substitution) be achieved?

Answer:

- Directing groups : Install temporary protecting groups (e.g., Boc on NH) to steer electrophilic attacks.

- Metal-ligand systems : Use Pd/PR₃ catalysts for selective C–H activation at electron-rich positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.